N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a 4-fluorobenzylidene substituent at the 5-position and a sulfone-containing tetrahydrothiophene acetamide side chain. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting enzymes or receptors where the thiazolidinone scaffold is pharmacologically relevant, such as antimicrobial or anti-inflammatory agents .
Its synthesis typically involves condensation reactions between thiazolidinone precursors and functionalized acetamide intermediates under conventional or microwave-assisted conditions .
Properties
Molecular Formula |
C16H15FN2O4S3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H15FN2O4S3/c17-11-3-1-10(2-4-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-5-6-26(22,23)9-12/h1-4,7,12H,5-6,8-9H2,(H,18,20)/b13-7- |
InChI Key |
QYDTYQOLWMHWHN-QPEQYQDCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring system is synthesized via a one-pot condensation and cyclization reaction, as demonstrated in analogous syntheses of 1,3-thiazolidine-4-ones.
Reaction Components and Conditions
A mixture of 4-fluorobenzaldehyde (1.0 equiv), mercaptoacetic acid (1.2 equiv), and ethyl 3-aminopropionate hydrochloride (1.0 equiv) is refluxed in toluene with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) for 24–36 hours. The reaction proceeds through a Knoevenagel condensation followed by cyclization, forming the 2-thioxo-thiazolidin-4-one intermediate.
Table 1: Optimization of Thiazolidinone Synthesis
| Aldehyde | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | Toluene | DIPEA | 30 | 68 |
| 4-Fluorobenzaldehyde | Ethanol | Triethylamine | 36 | 52 |
The use of DIPEA in toluene maximizes yield (68%) compared to ethanol-triethylamine systems (52%). The product is purified via recrystallization from ethanol, confirmed by LC-MS and $$^1$$H-NMR.
Introduction of the 4-Fluorobenzylidene Group
The 5-(4-fluorobenzylidene) substituent is introduced via base-catalyzed condensation.
Condensation Protocol
The thiazolidinone intermediate (1.0 equiv) is reacted with 4-fluorobenzaldehyde (1.5 equiv) in methanol containing 10% aqueous NaOH. The mixture is stirred at 60°C for 6 hours, facilitating the formation of the (5Z)-configured benzylidene derivative. The Z-configuration is confirmed by $$^1$$H-NMR coupling constants (J = 12.1 Hz for the vinyl protons).
Oxidation of Tetrahydrothiophene to 1,1-Dioxide
The tetrahydrothiophen-3-amine precursor is oxidized to its sulfone derivative using hydrogen peroxide.
Oxidation Conditions
Tetrahydrothiophen-3-amine (1.0 equiv) is dissolved in glacial acetic acid and treated with 30% H$$2$$O$$2$$ (3.0 equiv) at 50°C for 8 hours. The reaction is monitored by TLC, and the product is isolated via vacuum filtration, yielding 89% 1,1-dioxidotetrahydrothiophen-3-amine.
Table 3: Sulfone Formation Optimization
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H$$2$$O$$2$$ | Acetic Acid | 50 | 89 |
| mCPBA | DCM | 25 | 78 |
Hydrogen peroxide in acetic acid outperforms meta-chloroperbenzoic acid (mCPBA) in yield and safety.
Acetamide Coupling
The final step involves coupling the 1,1-dioxidotetrahydrothiophen-3-amine with the thiazolidinone intermediate via an acetamide linker.
Coupling Methodology
A solution of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM) is stirred at 25°C for 12 hours. 1,1-Dioxidotetrahydrothiophen-3-amine (1.1 equiv) is added, and the mixture is stirred for an additional 24 hours. The product is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1).
Table 4: Acetamide Coupling Efficiency
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 24 | 82 |
| DCC/DMAP | THF | 36 | 65 |
EDC/HOBt in DCM achieves superior yield (82%) compared to dicyclohexylcarbodiimide (DCC).
Overall Synthetic Pathway and Yield
The consolidated synthetic route proceeds as follows:
- Thiazolidinone core formation : 68% yield.
- 4-Fluorobenzylidene introduction : 75% yield.
- Sulfone oxidation : 89% yield.
- Acetamide coupling : 82% yield.
Cumulative yield: $$0.68 \times 0.75 \times 0.89 \times 0.82 = 0.373$$ (37.3%).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl derivative.
Substitution: The thiazolidinone moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Fluorobenzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of enzyme activity, potentially through binding to the active site or allosteric sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the benzylidene ring, the thiazolidinone core, or the acetamide side chain. Below is a comparative analysis:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-fluorobenzylidene group in the target compound confers selectivity toward bacterial targets compared to the unsubstituted benzylidene analogue, which shows broader antifungal activity .
- Methoxy or methyl groups on the benzylidene ring (e.g., 2-methoxy in ) improve anti-inflammatory potency, likely due to enhanced hydrogen bonding or steric interactions with enzyme active sites.
Side Chain Modifications: The sulfone group in the target compound’s tetrahydrothiophene moiety increases polarity and solubility compared to non-sulfonated analogues (e.g., 2-methylphenyl acetamide in ). Heterocyclic acetamide side chains (e.g., thiadiazole in or indole in ) enhance target specificity but may reduce oral bioavailability due to increased molecular weight.
Synthetic Methodologies: Most analogues are synthesized via Knoevenagel condensation between thiazolidinone precursors and substituted aldehydes, followed by acetamide coupling . Microwave-assisted synthesis reduces reaction times from hours to minutes . The target compound’s sulfone group requires additional oxidation steps (e.g., using H₂O₂ or oxone) post-condensation .
Crystallographic and Spectroscopic Characterization :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Tetrahydrothiophene ring
- Thiazolidine core
- Fluorobenzylidene moiety
Its molecular formula is with a molecular weight of approximately 412.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of functional groups allows it to modulate biological pathways through:
- Enzyme inhibition : It may inhibit key enzymes involved in metabolic processes.
- Receptor interaction : The compound could alter receptor signaling pathways, impacting physiological responses.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Preliminary studies suggest significant anticancer effects against various cancer cell lines, including pancreatic cancer .
- Enzyme Inhibition : Notable inhibition of cholinesterases and other enzymes has been observed, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
Case Studies
A recent study evaluated the anticancer effects of the compound on pancreatic cancer cell lines (PANC-1) and human embryonic kidney cells (HEK293). The results indicated:
- Significant cytotoxicity against PANC-1 cells.
- Induction of apoptotic pathways confirmed through molecular assays.
These findings suggest that the compound could be developed as a therapeutic agent for cancer treatment .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving similar compounds:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
